molecular formula C17H16N2O4 B4012286 Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate

Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate

Cat. No.: B4012286
M. Wt: 312.32 g/mol
InChI Key: RTZBENJZJDPSRJ-UHFFFAOYSA-N
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Description

Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate is a benzoate ester derivative characterized by a nitro group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the benzene ring. The methyl analog has a molecular weight of 250.25 g/mol and a purity of ≥95%, though it is listed as discontinued for commercial use .

Properties

IUPAC Name

phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(23-14-6-2-1-3-7-14)15-12-13(19(21)22)8-9-16(15)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZBENJZJDPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate typically involves the esterification of 5-nitro-2-pyrrolidin-1-ylbenzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and phenol using strong acids or bases.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrochloric acid or sodium hydroxide.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 5-amino-2-pyrrolidin-1-ylbenzoate.

    Reduction: 5-nitro-2-pyrrolidin-1-ylbenzoic acid and phenol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The primary structural analogs of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate include: 1. - Molecular Weight: The phenyl variant is expected to have a higher molecular weight (~280–300 g/mol) due to the aromatic substituent. - Stability: The phenyl ester’s aromaticity may confer greater thermal and oxidative stability compared to the methyl ester .

The spectrophotometric methods developed for PE—such as coupling with diazotized 2-aminobenzothiazole to form azo dyes—highlight the importance of nitro and amine groups in analytical reactivity. Such methods could theoretically apply to this compound, albeit with modifications for steric and electronic differences .

Physicochemical and Analytical Properties

Property This compound (Inferred) Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate Phenylephrine Hydrochloride (PE)
Molecular Weight (g/mol) ~280–300 250.25 203.67 (free base)
Functional Groups Phenyl ester, nitro, pyrrolidine Methyl ester, nitro, pyrrolidine Phenolic hydroxyl, amine, nitro
Spectroscopic Behavior Likely λmax >500 nm (azo dye coupling) Not reported λmax = 510 nm (azo dye)
Stability High (due to aromatic ester) Discontinued; storage conditions unspecified Stable in alkaline media for 48 hours

Key Findings from Comparative Analysis

  • Reactivity in Azo Coupling: PE’s nitro group facilitates coupling with diazotized 2-aminobenzothiazole, forming a stable azo dye (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) . The phenyl ester analog may exhibit similar reactivity, but steric effects from the bulky phenyl group could reduce coupling efficiency.
  • Solubility and Formulation : The methyl ester’s discontinuation suggests formulation challenges, possibly due to poor solubility or stability. The phenyl variant’s aromaticity might mitigate these issues, though at the cost of reduced aqueous solubility.
  • Similar inertness is expected for the phenyl analog, though validation would be required.

Research Implications and Gaps

  • Synthetic Pathways : The methyl ester’s synthesis (unreported in evidence) could guide routes for the phenyl analog, emphasizing nitro-group positioning and esterification steps.
  • Spectrophotometric Adaptations : Existing methods for PE (e.g., Job’s plot for stoichiometry ) may require optimization for the phenyl analog’s steric profile.
  • Pharmacological Potential: While PE is a decongestant , the phenyl analog’s bioactivity remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate
Reactant of Route 2
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Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate

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